molecular formula C20H21N3O3 B2484456 N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide CAS No. 1110962-14-5

N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide

Cat. No. B2484456
CAS RN: 1110962-14-5
M. Wt: 351.406
InChI Key: MWLYZFBCZAEDIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, involves complex chemical processes that yield significant pharmacological potential. A novel synthetic route for related compounds has been developed, highlighting the importance of cyclization reactions in achieving high purity and yield (Ma Wenpeng et al., 2014). Another study describes the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides, utilizing chloroacetamides and alkoxyethanols, showcasing diverse antihistaminic activity (A. Rao & V. Reddy, 1994).

Molecular Structure Analysis

The crystal and molecular structure of related quinazolinone derivatives reveal intricate details about their spatial arrangement and electronic configuration. For instance, a study on the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provides insights into the molecule's planarity and the interactions stabilizing its structure (Yassir Filali Baba et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of quinazolinone derivatives are influenced by their functional groups and molecular framework. Research on N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide showcases the significance of cross-coupling reactions in synthesizing compounds with potential biological activity (Shylaprasad Durgadas et al., 2013).

Scientific Research Applications

Synthesis and Pharmacological Potential

N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a compound with significant interest in the realm of chemical synthesis and pharmacological research. The compound is part of a broader category of quinazolinyl acetamides, which have been synthesized and investigated for their potential biological activities, including analgesic and anti-inflammatory effects. For example, a study by Alagarsamy et al. (2015) synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, one demonstrated potent analgesic and anti-inflammatory activities, indicating the potential of this chemical class for developing new therapeutic agents (Alagarsamy et al., 2015).

Antimicrobial and Antifungal Activities

Further research into the quinazolinone derivatives, closely related to N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, has revealed their antimicrobial and antifungal capabilities. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, showcasing the broad-spectrum antifungal properties of compounds within this chemical framework. This study highlights the potential of these derivatives in addressing fungal infections, offering a foundation for future development of antifungal therapies (Bardiot et al., 2015).

Cytotoxic Activities and Cancer Research

Quinazolinone-based derivatives also show promise in cancer research. A study by Riadi et al. (2021) synthesized a new quinazolinone-based derivative and assessed its cytotoxic activity against several human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. The compound exhibited potent cytotoxic activity, suggesting its potential as an effective anti-cancer agent, particularly through inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).

Structural and Chemical Studies

On a structural level, compounds within the N-(2-ethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide class have been subject to extensive analysis to understand their chemical properties and potential for inclusion in complex chemical reactions. For instance, the crystal structure, Hirshfeld surface analysis, and DFT studies have been conducted on related compounds to assess their molecular interactions and stability, providing valuable insights for the design of new molecules with optimized pharmacological properties (Baba et al., 2019).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-18-21-15-10-6-5-9-14(15)20(23-18)26-13-19(24)22-16-11-7-8-12-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLYZFBCZAEDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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